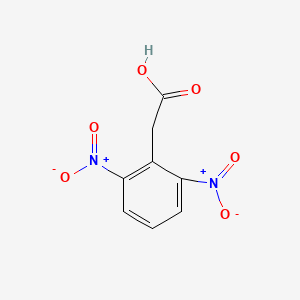

2-(2,6-dinitrophenyl)acetic Acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dinitrophenyl)acetic acid typically involves the nitration of phenylacetic acid derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The process requires careful control of temperature and reaction time to ensure the selective nitration at the 2 and 6 positions on the phenyl ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2,6-Dinitrophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions typically convert the nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or sulfonic acids are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of 2-(2,6-diaminophenyl)acetic acid.

Substitution: Formation of halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

Protecting Group in Organic Chemistry

One of the primary applications of 2-(2,6-dinitrophenyl)acetic acid is as a protecting group for alcohols during organic synthesis. This compound can be esterified with primary alcohols to form stable derivatives, which can be selectively deprotected later. The typical procedure involves:

- Esterification : The alcohol reacts with this compound in the presence of activating agents like acid chlorides or anhydrides.

- Deprotection : The protecting group can be removed using reducing agents such as zinc and ammonium chloride, allowing for the recovery of the original alcohol without affecting other functional groups present in the molecule .

Precursor for Heterocycles

This compound serves as a precursor for synthesizing various heterocycles. For instance:

- Upon complete reduction, it yields anilines that can cyclize to form lactams.

- Partial reduction forms hydroxamic acids, which are useful in synthesizing biologically active compounds .

Synthesis of Bioactive Molecules

The compound is integral in the synthesis of several biologically active molecules. Notably:

- It acts as a precursor to quindoline derivatives, which have shown promise as enzyme inhibitors and anticancer agents.

- It is also involved in synthesizing (−)-phaitanthrin D, a molecule with clinical relevance derived from the orchid Phaius mishmensis .

Anticancer Activity

Research indicates that derivatives of this compound possess anticancer properties. These compounds can inhibit specific enzymes involved in cancer progression, making them potential candidates for drug development .

Herbicidal Properties

The compound has been utilized as an herbicide due to its selective herbicidal properties. Its ability to disrupt metabolic processes in plants makes it effective against certain weeds while being less harmful to crops .

Analytical Applications

In analytical chemistry, this compound has been employed as an internal standard for high-performance liquid chromatography (HPLC). It aids in measuring trace components accurately, particularly in pharmaceutical analysis .

Case Study 1: Synthesis of Quindoline Derivatives

A study demonstrated the use of this compound in synthesizing quindoline derivatives through a multi-step reaction involving protection and deprotection strategies. The resulting compounds exhibited significant biological activity against cancer cell lines.

Case Study 2: Herbicidal Efficacy

Field trials assessed the herbicidal efficacy of this compound against common agricultural weeds. Results showed a marked reduction in weed biomass with minimal impact on crop yield, highlighting its potential for sustainable agriculture practices.

Mécanisme D'action

The mechanism of action of 2-(2,6-dinitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups on the phenyl ring are key functional groups that participate in redox reactions and can modulate biological pathways . The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, influencing various biochemical processes .

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenylacetic acid: Similar in structure but differs in the position of nitro groups.

4-Nitrophenylacetic acid: Contains only one nitro group at the para position.

2,6-Dinitrobenzoic acid: Lacks the acetic acid functional group but has similar nitro group positioning.

Uniqueness: 2-(2,6-Dinitrophenyl)acetic acid is unique due to the specific positioning of the nitro groups and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties .

Activité Biologique

2-(2,6-Dinitrophenyl)acetic acid (DNPA) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Chemical Formula : CHNO

- Molecular Weight : 224.17 g/mol

- CAS Number : 37777-63-2

The biological activity of DNPA is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

- Antimicrobial Activity : DNPA has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mode of action involves disrupting bacterial cell wall synthesis and function.

- Anti-inflammatory Effects : Research indicates that DNPA can inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases. It has been compared favorably with standard anti-inflammatory drugs in various studies.

- Analgesic Properties : The compound has demonstrated analgesic effects in animal models, suggesting potential use in pain management.

Antimicrobial Studies

A study conducted on the antibacterial activity of DNPA derivatives revealed effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that DNPA exhibited comparable activity to standard antibiotics like penicillin and ampicillin, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Penicillin (16 µg/mL) |

| Escherichia coli | 64 µg/mL | Ampicillin (32 µg/mL) |

Anti-inflammatory and Analgesic Activity

In vivo studies have shown that DNPA can reduce inflammation in carrageenan-induced paw edema models. It was found to significantly lower the swelling compared to control groups, indicating its anti-inflammatory efficacy . Additionally, analgesic activity was assessed using the acetic acid-induced writhing test, where DNPA demonstrated a notable reduction in pain responses.

| Treatment Group | Paw Edema Reduction (%) | Pain Response Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| DNPA (50 mg/kg) | 45 | 50 |

| Standard Drug (Diclofenac) | 60 | 70 |

Study on Anti-inflammatory Activity

A study by Annadurai et al. evaluated the anti-inflammatory effects of DNPA derivatives on rat models. The findings indicated that several derivatives showed significant inhibition of edema formation and reduced ulcerogenic effects, suggesting a favorable safety profile for long-term use .

Antibacterial Activity Assessment

Research conducted by Patel et al. focused on synthesizing sulfonamide derivatives of DNPA and assessing their antibacterial properties. The study highlighted the enhanced activity of these derivatives against various bacterial strains, reinforcing the compound's potential as a lead structure for antibiotic development .

Propriétés

IUPAC Name |

2-(2,6-dinitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c11-8(12)4-5-6(9(13)14)2-1-3-7(5)10(15)16/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQGKHZHIROOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034192 | |

| Record name | 2,6-Dinitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-63-2 | |

| Record name | 2,6-Dinitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.